Journal Name:Phase Transitions
Journal ISSN:0141-1594
IF:1.529
Journal Website:http://www.tandfonline.com/toc/gpht20/.U3nWDz-Sx24
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:118
Publishing Cycle:Monthly
OA or Not:Not
Soluble-protein-aggregate-assisted improvements in heat-induced gel properties: Effect of genipin-mediated crosslinks on egg white protein
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-09 , DOI: 10.1016/j.lwt.2023.115079
Genipin, a covalent crosslinker, has attracted significant attention from the food industry. Herein, the color, heat-induced gelling properties, and soluble aggregate character of the genipin-treated egg white were investigated to clarify the impact of soluble protein aggregates on the gel properties of egg white protein.After genipin pretreatment, the egg white protein turned dark blue and retained this color after heat-induced gelling. The genipin-pretreated egg white protein gel exhibited up to 2.9-fold and 13% higher breaking strength and strain, respectively, compared to non-treated egg white gel. The gel-breaking strength and strain correlated well with the color, before and after gelling. Gel electrophoresis, size exclusion, and anion exchange high-performance liquid chromatography revealed that a soluble protein aggregate with a negatively charged surface formed during pretreatment. The genipin-treated egg white protein formed a finely structured gel with high breaking strength and strain at all tested NaCl concentrations, indicating that the enhanced negative charge of the surface did not contribute to improving the gel properties.The soluble protein aggregates formed via covalent crosslinking are important for improving gel properties. The proposed method is a novel environmentally friendly method for enhancing the gel properties of egg white protein.
Detail
Classification of cheese varieties from Switzerland using machine learning methods: Free volatile carboxylic acids
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.lwt.2023.115095
In the first two decades of the 21st century, a wide range of analyses, including free volatile carboxylic acids (FVCAs), endeavoured to describe 10 different cheese varieties from Switzerland. The aim of the present work was to investigate whether these 10 cheese varieties could be classified by means of supervised machine learning (ML) techniques, as well as to analyse the importance of the features FVCAs in order to understand their role in characterising cheese varieties. Special emphasis was placed on SHAP values (SHapley Additive exPlanations). In total, 241 cheese samples were classified using different ML algorithms with the help of the PyCaret library; at least 90% were correctly classified with two ensemble algorithms: Extra Trees and Random Forest. The fewest misclassifications were observed for Emmentaler AOP, Raclette du Valais AOP, and Formaggio d’Alpe Ticinese DOP, whereas most misclassifications occurred between Le Gruyère AOP and Berner Alpkäse AOP. The most important feature was C1, followed by C3, C6, and iso-C4, with iso-C6 being the least important after C2 and C4. By means of the interpretation of SHAP values applied as a differentiating feature, key FVCAs were identified for most cheese varieties. This study represents a first step towards improved differentiation of cheese varieties.
Detail
Reducing higher alcohols by integrating indigenous Saccharomyces cerevisiae, nitrogen compensation, and chaptalization methods during fermentation of kiwifruit wine
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.lwt.2023.115059
The concentration of higher alcohols in kiwifruit wine is often excessive, posing the risk of toxic effects on the health of drinkers. To lower the higher alcohol content in kiwifruit wine, this study tested five indigenous S. cerevisiae strains, two types of nitrogen sources (inorganic and organic), and five chaptalization methods. The results showed that the total higher alcohol production of three versions of resulting kiwifruit wines: (i) fermented by S. cerevisiae LFN524, (ii) adding 300 mg/L diammonium phosphate (DAP), using the Th-Tw-S chaptalization strategy, were decreased by 32%, 43%, and 26%, respectively. Integrating the above technologies, that is, fermentation by S. cerevisiae LFN524, the addition of 300 mg/L DAP, and use of Th-Tw-S chaptalization strategy, for pilot-scale kiwifruit wine production, showed a 52% reduction in total higher alcohol production (222.00 ± 24.91 mg/L) and a 14% reduction in total acidity production (13.32 ± 0.06 g/L). In pilot-scale kiwifruit wine, sensory analysis showed that with the reduction of higher alcohol content, the typical aromas of kiwifruit wine became more prominent, resulting in a purer aroma of kiwifruit wine. Taken together, the results of this research provide a viable means for producing lower-higher-alcohol kiwifruit wines.
Detail
Principal antifungal factors and underlying mechanisms of dielectric barrier discharge plasma against Penicillium expansum spores as well as its application in kiwi-fruit juice
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.lwt.2023.115089
The objective of this work was to investigate the main antifungal factors and mechanisms of dielectric barrier discharge (DBD) plasma against Penicillium expansum spores. The application in kiwi-fruit juice was also studied. The results showed that 240 s was adequate for an about 6.0 log10 reduction of survival spores in kiwi-fruit juice after plasma treatment at 18 kV. DBD plasma treatment resulted in slight changes in pH, total phenolics, and color parameters of kiwi-fruit juice, but did not affect the total soluble solid and vitamin C contents. Among the longer-lived species generated by DBD plasma, NO2− was demonstrated to be related with the inactivation of P. expansum spores, but not considered as the important agent. Additionally, short-lived species (such as ∙OH, O2∙−, and 1O2) were confirmed to exist in the plasma-water system by electron spin resonance spectroscopy. Thereinto, O2∙− and 1O2 contributed the most to the inactivation. Both species caused the morphologic alteration, membrane disruption, intracellular substance leakage, and DNA damage of spores. In conclusion, DBD plasma can effectively inactivate P. expansum spores in kiwi-fruit juice, which is mainly due to the disruption of cell membrane and DNA damage induced by O2∙− and 1O2 derived from DBD plasma.
Detail
Purification of mono-saturated acid sn-1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and physical properties
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.lwt.2023.115105
Sn-1,3 diacylglycerol (Sn-1,3 DAG) is widely applied as a functional lipid. Recently there has been escalating interest in understanding the acyl migration of sn-1,3 DAG that could bring about various physicochemical properties of the functional oils. In this study, 97.8% of sn-1,3 lauryl diacylglycerol (Sn-1,3 LDAG) and 98.3% of sn-1,3 palmityl diacylglycerol (Sn-1,3 PDAG) were synthesized by esterification and purified via crystallization using mixed solvent n-hexane: ethyl acetate = 92:8 (V/V) and n-hexane: ethyl acetate = 98:2 (V/V), respectively. Increasing temperature and system dispersion, enhanced the acyl migration rate (Km) of sn-1,3 DAGs and reduced its half-life (T1/2). As the acyl migration degrees (AMDs) of DAG increased, DAGs crystallization and melting were completed at a shorter temperature range and time while the crystal aggregation mode of DAGs shifted from disordered needle crystals to more organized Maltese cross-shape. Acyl-migrated LDAG forms β+β′ crystals, while acyl-migrated PDAG forms β+α crystals in 25 °C. The dynamics of acyl migration and crystallization of sn-1,3 DAGs can be applied to prepare high content sn-1,3 DAG products. The crystal morphology and polymorphism properties of sn-1,3 LDAG and sn-1,3 PDAG with different AMDs are beneficial to obtain functional sn-1,3 DAG customized products with desirable characteristics.
Detail
Citrus derived Pickering emulsion stabilized by insoluble citrus dietary fiber modified by ultra-high pressure
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.lwt.2023.115112
To make the most of citrus residues, Pickering emulsions containing bergamot oil and medium chain triglyceride were formulated using insoluble citrus dietary fiber (ICDF) particles from citrus residues after pectin and essential oil were extracted. The ICDF particles were treated using ultra-high pressure (UHP, 100, 200, 300, 400, 500 and 600 MPa) to improve their emulsifying properties. UHP did not affect the composition of ICDFs. The treatments at 100 and 200 MPa decreased the ICDF particle size and promoted interfacial adsorption and network formation in the continuous phase, improving the emulsifying property and stability of the Pickering emulsion. This study would lay a foundation for the preparation of stable Pickering emulsions using citrus fibers and the comprehensive utilization of citrus residues.
Detail
Phenolic and oleosidic compounds in different parts of Spanish olive cultivars: Influence of maturation and processing
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.lwt.2023.115098
The phenolic and oleosidic compounds in different components (peel, pulp and seed) and zones of olives during maturation were analyzed. These analyses were also carried out on commercial table olives and olive pomace peel. The profile and concentration of the compounds were very different among the components of the raw fruit; flavonoids were only detected in the peel and their content increased with ripening. Oleuropein was concentrated in the peel and the tissue near the peel, whereas verbascoside, secoxyloganin and oleoside 11-methyl ester were mostly detected near the pit. A close relationship between the maturation area within the fruit and the concentration of phenolic compounds was also found. Although the content of phenolic compounds in the peel and seed of commercial table olives was higher than in the pulp, the phenolic profile was similar for all components. Moreover, the concentration of phenolic compounds was low in commercial olive pomace peel.
Detail
Use of carbohydrases to promote protein extraction from rice bran and soybean meal: A comparative study
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.lwt.2023.115060
An in-depth study of commercial carbohydrases was performed to select those that are most performing to increase the protein content of two valuable agri-food waste, rice bran (RB) and soybean meal (SM). In particular, defatted RB (DRB) and SM were subjected to hydrolysis mediated by both one and the combination of two commercially available enzyme formulations, i.e. Ceremix® Plus MG, Celluclast® 1.5L, Ultraflo® L and Viscozyme® L. Sugar extraction yields, a useful parameter to evaluate the carbohydrase efficiency, were calculated as weight of the dried supernatants obtained after each enzymatic treatment, with respect to the starting weight. Instead, the percentage of proteins of the solid residues (DRBP and SMP) was evaluated according to the AOAC Dumas method, using elemental analysis. In case of RB, starting from a 19% protein content, a protein enrichment of 105 ± 4% was achieved using Ceremix® Plus MG and Celluclast® 1.5L. Regarding SM, an enrichment of 33 ± 4% was reached with Viscozyme® L. In both cases, the highest sugar extraction yields, specifically 64 ± 1% and 49 ± 2%, were obtained for DRB and SM, respectively. Results showed that the selection of specific carbohydrases tuned according to the polysaccharides composition is essential to increase the availability of proteins present in agri-food waste.
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Assessment of the safety and probiotic properties of Lactobacillus delbrueckii DMLD-H1 based on comprehensive genomic and phenotypic analysis
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.lwt.2023.115070
Lactobacillus delbrueckii is widely used in the fermentation industry. Previously, we identified Lactobacillus delbrueckii DMLD-H1, a strain of Lactobacillus delbrueckii subsp. bulgaricus, from traditional Chinese fermented milk. In this research, we sequenced the complete genome of DMLD-H1, which contains 1836627 bp in length with a total of 1947 genes and an average G + C content of 49.86%. In total, 103 carbohydrate metabolism genes are annotated in the KEGG database, and it is showed that DMLD-H1 has the ability to transport lactose, glucose, fructose, and mannose. Antibiotic resistance genes, genes encoding toxins and virulence factor genes are absent in risk-associated sequences of DMLD-H1. We also confirm its safety by indole assay, nitroreductase assay, and antibiotic resistance tests. A wide range of stress-related proteins may contribute to the survival of DMLD-H1 in the gastrointestinal environment, including oxidative stress, pH, bile salts, and temperature stress. The large number of adhesion proteins and stress response genes identified in DMLD-H1 in the genome-wide analysis, as well as phenotypic experiments including resistance to bile salts and acid, antioxidant, antimicrobial and self-cohesion activity, exhibited its excellent probiotic properties. This study demonstrates that DMLD-H1 can be a candidate fermentative agent in fermented dairy products.
Detail
Isolation, functional activity, and safety of probiotics from Ethiopian traditional cereal-based fermented beverage, “Borde”
Phase Transitions ( IF 1.529 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.lwt.2023.115076
Yeast and lactic acid bacteria (LAB) were isolated from Ethiopian traditional fermented beverage, borde and evaluated for their potential probiotic properties, bile salt hydrolase (BSH) activity, cholesterol-lowering ability and antioxidant activity. Eleven LAB and thirteen yeast strains were selected based on their BSH activity and subjected for further examination. The results showed that LAB strains WS07, AM15, and AM20 exhibited a strong potential to lower cholesterol (85–90%), while yeast strains WS15, AA19, AM18, and AM23 showed the highest cholesterol removal (82–89%). All strains demonstrated strong antioxidant activity and survived simulated gastrointestinal tract (GIT) conditions. Four LAB and six yeast isolates were selected as the most promising probiotics based on their ability to resist simulated GIT environments. Safety evaluation revealed that none of the strains exhibited undesirable hemolytic activity or mucin hydrolysis. LAB strains were not resistant to most tested antibiotics except for vancomycin, gentamycin, and streptomycin, whereas yeast isolates were resistant to all antibiotics. The LAB strains WS07, AA13 and AM20, were identified as Pediococcus acidilactici, while, yeast isolates WS15 and AM18 were identified as Saccharomyces cerevisiae, and AA19 as Pichia cecembensis. Pediococcus acidilactici WS07 and Saccharomyces cerevisiae AM18 were identified as potential probiotic strains for cholesterol reduction.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CRYSTALLOGRAPHY 晶体学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.30 36 Science Citation Index Science Citation Index Expanded Not
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